molecular formula C21H18O4 B5951898 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5951898
M. Wt: 334.4 g/mol
InChI Key: YBWMMDUKGCJBDI-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative of significant interest in medicinal chemistry and pharmacological research. Furocoumarins are a class of compounds known for their diverse biological activities, which often include serving as central nervous system (CNS) stimulants, exhibiting cardiotropic activity with low toxicity, and acting as selective inhibitors of monoamine oxidase B (MAO-B). This makes them promising candidates for research into neurodegenerative conditions. Furthermore, certain furocoumarins demonstrate notable antioxidant properties, which is an intriguing feature for investigating potential neuroprotective effects against oxidative stress, a key factor in neuronal degeneration. This compound is presented for research applications only. It is strictly for non-medical purposes such as industrial applications or scientific research and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-4-13-9-19(22)25-21-12(2)20-17(10-16(13)21)18(11-24-20)14-5-7-15(23-3)8-6-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWMMDUKGCJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furochromene moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: Used in research to understand its effects on cellular processes and pathways.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent-driven properties:

Compound Name (IUPAC) Substituents (Positions) Biological Activity/Properties Reference
Target Compound 5-Ethyl, 3-(4-MeOPh), 9-Me Potential immunoproteasome inhibition
Psoralen (7H-Furo[3,2-g]chromen-7-one) None (parent structure) Base for derivatives; moderate activity
Psoralen with 3-Oxathiazolone warhead 3-Oxathiazolone High β5i immunoproteasome inhibition
9-[3-Methyl-4-(...)]-furochromen-7-one Complex side chain at 9 Cytotoxic (IC50: 2.63–7.59 mg/mL)
5-Hydroxyxanthotoxin (4-Hydroxy-9-methoxy) 4-Hydroxy, 9-MeO Photosensitizing, antioxidant
Khellinol (4-Hydroxy-9-methoxy-7-methyl) 4-Hydroxy, 9-MeO, 7-Me Anti-inflammatory, spasmolytic
Key Observations:

Position 3 Modifications: The 4-methoxyphenyl group in the target compound may improve target affinity compared to simpler alkyl groups but is less potent than oxathiazolone derivatives, which exhibit stronger immunoproteasome inhibition . Electrophilic warheads (e.g., oxathiazolone) enhance covalent binding to proteasome subunits, whereas methoxyphenyl groups contribute to π-π stacking interactions .

Position 9 Substitutions :

  • The methyl group in the target compound simplifies synthesis compared to complex side chains (e.g., cytotoxic derivative in ), but may reduce cytotoxicity.

Physical Properties: Methoxy and hydroxy groups (e.g., 5-Hydroxyxanthotoxin) increase polarity and reduce logP, impacting solubility and bioavailability .

Biological Activity

5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C20H20O4C_{20}H_{20}O_4, with a molecular weight of approximately 320.3 g/mol. Its structure includes a furochromene core, characterized by a fused bicyclic system comprising a chromenone and a furan ring.

PropertyValue
Molecular FormulaC20H20O4
Molecular Weight320.3 g/mol
IUPAC NameThis compound
InChI KeyPFOKXIBFANZFOE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or modulate receptor functions, which can trigger various cellular pathways leading to its observed biological effects. For example, it has been noted for its potential to inhibit certain kinases involved in cancer cell proliferation.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the inhibition of specific signaling pathways related to cancer cell growth has been documented. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating effective inhibition at certain concentrations.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This effect may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furochromenes could inhibit the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM for various analogs.
  • Antimicrobial Efficacy : In a comparative study published in Phytotherapy Research, this compound was found to exhibit bactericidal activity against Escherichia coli with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
  • Inflammation Model : Research conducted on animal models indicated that treatment with this compound reduced levels of TNF-alpha and IL-6, key markers of inflammation, suggesting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of a furochromenone intermediate via cyclization of precursors like substituted coumarins or chromones. Subsequent steps include electrophilic substitution to introduce the ethyl, methoxyphenyl, and methyl groups. Key conditions involve acid catalysts (e.g., H₂SO₄) for cyclization and controlled temperatures (80–120°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed spectra from density functional theory (DFT) calculations .

  • X-ray Diffraction : Single-crystal X-ray analysis resolves the 3D arrangement of atoms. Software like SHELXL refines crystallographic data to confirm bond lengths and angles .

  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

    TechniqueKey Data Points
    1H NMRδ 6.8–7.4 (aromatic protons), δ 3.8 (methoxy group)
    13C NMRδ 160–165 (carbonyl carbons), δ 55–60 (methoxy carbon)
    X-rayCrystallographic parameters (e.g., space group P21/c, Z = 4)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve regioselectivity during substitution .
  • Temperature Gradients : Higher temperatures (100–120°C) accelerate cyclization but may require quenching to prevent decomposition.
  • In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and identify intermediates .

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • Multi-technique Validation : Cross-validate NMR data with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and UV-Vis (λmax ~300 nm for chromenone absorption) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to identify discrepancies .
  • Biological Replicates : Repeat enzyme assays (e.g., IC50 determinations) under standardized conditions to confirm activity trends .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., PKA, PKC) or cytochrome P450 isoforms using fluorogenic substrates .
  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
  • In Vivo Models : Administer the compound to diabetic rodent models (e.g., alloxan-induced rats) and measure biomarkers like blood glucose and HbA1c .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :

  • Quality Control : Implement strict synthetic protocols (e.g., fixed reaction times, purified solvents) and characterize each batch via HPLC (>95% purity) .
  • Dose-Response Curves : Use standardized cell lines (e.g., HeLa or MCF-7) to establish EC50/IC50 values across multiple batches .
  • Statistical Models : Apply ANOVA or mixed-effects models to account for variability in biological replicates .

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